molecular formula C14H42O13Si6 B14651641 1,1,3,5,7,9,11,11-Octamethoxy-1,3,5,7,9,11-hexamethylhexasiloxane CAS No. 51131-88-5

1,1,3,5,7,9,11,11-Octamethoxy-1,3,5,7,9,11-hexamethylhexasiloxane

Katalognummer: B14651641
CAS-Nummer: 51131-88-5
Molekulargewicht: 586.99 g/mol
InChI-Schlüssel: AHTHTDAZXJZZQB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,1,3,5,7,9,11,11-Octamethoxy-1,3,5,7,9,11-hexamethylhexasiloxane is a silicon-based compound known for its unique structural properties. It features a hexasiloxane backbone with alternating methoxy and methyl groups. This compound is of interest in various fields due to its stability and reactivity.

Vorbereitungsmethoden

The synthesis of 1,1,3,5,7,9,11,11-Octamethoxy-1,3,5,7,9,11-hexamethylhexasiloxane typically involves the reaction of hexamethylcyclotrisiloxane with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of a strong acid or base to facilitate the methoxylation process. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

1,1,3,5,7,9,11,11-Octamethoxy-1,3,5,7,9,11-hexamethylhexasiloxane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form silanols and siloxanes.

    Reduction: Reduction reactions can lead to the formation of silanes.

    Substitution: Methoxy groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organometallic compounds for substitution reactions. Major products formed include silanols, siloxanes, and functionalized silanes.

Wissenschaftliche Forschungsanwendungen

1,1,3,5,7,9,11,11-Octamethoxy-1,3,5,7,9,11-hexamethylhexasiloxane finds applications in several scientific research areas:

    Chemistry: Used as a precursor for the synthesis of advanced silicon-based materials.

    Biology: Employed in the development of biocompatible coatings and materials.

    Medicine: Investigated for its potential use in drug delivery systems due to its stability and functionalizability.

    Industry: Utilized in the production of high-performance silicones and as a component in sealants and adhesives.

Wirkmechanismus

The mechanism of action of 1,1,3,5,7,9,11,11-Octamethoxy-1,3,5,7,9,11-hexamethylhexasiloxane involves its interaction with various molecular targets. The methoxy groups can undergo hydrolysis to form silanols, which can further react to form siloxane bonds. These reactions are crucial in the formation of stable silicon-based networks and materials. The pathways involved include hydrolysis, condensation, and polymerization reactions.

Vergleich Mit ähnlichen Verbindungen

1,1,3,5,7,9,11,11-Octamethoxy-1,3,5,7,9,11-hexamethylhexasiloxane can be compared with other similar compounds such as:

    1,1,1,3,5,7,9,11,11,11-Decamethyl-5-(trimethylsiloxy)hexasiloxane: This compound has additional methyl groups and a trimethylsiloxy group, making it more hydrophobic.

    1,13-diethoxy-1,1,3,3,5,5,7,7,9,9,11,11,13,13-tetradecamethyl-heptasiloxane: This compound features ethoxy groups instead of methoxy groups, affecting its reactivity and solubility.

    1,8-Diphenyl-1,3,5,7-octatetraene: Although structurally different, it shares some reactivity patterns with silicon-based compounds.

The uniqueness of this compound lies in its balanced hydrophobic and hydrophilic properties, making it versatile for various applications.

Eigenschaften

CAS-Nummer

51131-88-5

Molekularformel

C14H42O13Si6

Molekulargewicht

586.99 g/mol

IUPAC-Name

[dimethoxy(methyl)silyl]oxy-[[[[dimethoxy(methyl)silyl]oxy-methoxy-methylsilyl]oxy-methoxy-methylsilyl]oxy-methoxy-methylsilyl]oxy-methoxy-methylsilane

InChI

InChI=1S/C14H42O13Si6/c1-15-28(9,16-2)23-30(11,19-5)25-32(13,21-7)27-33(14,22-8)26-31(12,20-6)24-29(10,17-3)18-4/h1-14H3

InChI-Schlüssel

AHTHTDAZXJZZQB-UHFFFAOYSA-N

Kanonische SMILES

CO[Si](C)(OC)O[Si](C)(OC)O[Si](C)(OC)O[Si](C)(OC)O[Si](C)(OC)O[Si](C)(OC)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.